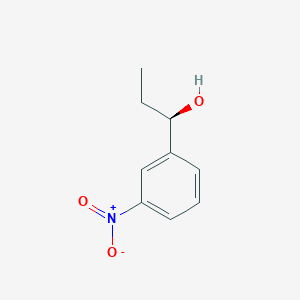

(1R)-1-(3-nitrophenyl)propan-1-ol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis

Chiral secondary alcohols are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are highly sought after in the pharmaceutical, agrochemical, and fragrance industries. pharmtech.comencyclopedia.pub The specific three-dimensional arrangement of atoms in these molecules can lead to vastly different biological activities. ru.nl Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, heavily relies on the availability of high-quality chiral starting materials and intermediates, with chiral secondary alcohols being a prominent example. pharmtech.comru.nl Their utility stems from the hydroxyl group's ability to be easily converted into other functionalities or to direct the stereochemical outcome of subsequent reactions. researchgate.net

Overview of (1R)-1-(3-Nitrophenyl)propan-1-ol as a Key Chiral Building Block

This compound is a specific chiral secondary alcohol that has emerged as a valuable intermediate in asymmetric synthesis. Its structure, featuring a reactive nitro group on the phenyl ring and a chiral hydroxyl group, makes it a versatile synthon. The "(1R)" designation specifies the absolute configuration at the chiral carbon, which is crucial for its application in the synthesis of stereochemically defined target molecules.

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound primarily focuses on its efficient and stereoselective synthesis and its utilization in the preparation of biologically active compounds. The development of novel catalytic methods, including both biocatalytic and chemocatalytic approaches, to produce this alcohol with high enantiomeric purity is an active area of investigation. mdpi.com Furthermore, its application as a precursor for chiral amines and other derivatives continues to be explored in the quest for new pharmaceuticals and other functional molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11NO3 | nih.govbldpharm.com |

| Molecular Weight | 181.19 g/mol | nih.gov |

| CAS Number | 286934-41-6 | bldpharm.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| SMILES | CCC@HO | bldpharm.com |

| InChI | InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | uni.lu |

| InChIKey | LSEJDXFJBNGGBI-VIFPVBQESA-N | uni.lu |

Detailed Research Findings

The synthesis of this compound is a key area of research. One of the most common and effective methods is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-nitrophenyl)propan-1-one. stenutz.eu This transformation can be achieved using various catalytic systems.

Biocatalytic approaches, employing enzymes such as alcohol dehydrogenases (ADHs), have shown great promise in achieving high enantioselectivity. mdpi.com For instance, certain ADHs can reduce the ketone to the desired (R)-enantiomer of the alcohol with high conversion and excellent enantiomeric excess (ee). mdpi.com The choice of enzyme and reaction conditions, such as pH and temperature, are critical for optimizing both yield and stereoselectivity.

Chemical methods, particularly asymmetric transfer hydrogenation, also provide a powerful route to this compound. These reactions often utilize chiral ruthenium or rhodium complexes as catalysts. The structure of the chiral ligand coordinated to the metal center is paramount in determining the stereochemical outcome of the reduction.

Once synthesized, this compound serves as a versatile intermediate. The nitro group can be readily reduced to an amino group, providing access to chiral 1-amino-1-(3-aminophenyl)propanes, which are valuable building blocks for pharmaceuticals. sigmaaldrich.com Furthermore, the hydroxyl group can be derivatized or replaced to introduce other functionalities, expanding its synthetic utility.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJDXFJBNGGBI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r 1 3 Nitrophenyl Propan 1 Ol and Its Precursors

Chemo-Enzymatic Approaches to Enantiopure Alcohol Synthesis

Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve enantiomerically pure products, often under mild reaction conditions. These strategies are particularly effective for the synthesis of chiral alcohols like (1R)-1-(3-nitrophenyl)propan-1-ol.

Biocatalytic Reductions of Prochiral Ketones (e.g., 1-(3-Nitrophenyl)propan-1-one)

The asymmetric reduction of the prochiral ketone, 1-(3-nitrophenyl)propan-1-one, using biocatalysts, primarily alcohol dehydrogenases (ADHs), is a direct and efficient route to this compound. These enzymes, often sourced from microorganisms, exhibit high enantioselectivity, leading to the desired (R)-enantiomer in high purity. The choice of microorganism or isolated enzyme, as well as the reaction conditions such as pH, temperature, and co-factor regeneration system, are crucial for achieving high conversion and enantiomeric excess (ee).

For instance, various yeast strains have been successfully employed for the bioreduction of similar aromatic ketones. While specific data for 1-(3-nitrophenyl)propan-1-one is not extensively reported, analogous reductions of other propiophenone (B1677668) derivatives suggest that high yields and excellent enantioselectivities are achievable. The use of whole-cell biocatalysts, such as those from Saccharomyces cerevisiae (baker's yeast), offers a cost-effective and operationally simple approach.

| Biocatalyst Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

| Saccharomyces cerevisiae (Baker's Yeast) | 1-Phenylpropan-1-one | (R)-1-Phenylpropan-1-ol | >95 | >99 |

| Candida parapsilosis | 1-(4-Nitrophenyl)ethanone | (R)-1-(4-Nitrophenyl)ethanol | 98 | >99 |

| Recombinant E. coli expressing ADH | 1-(3-Nitrophenyl)propan-1-one | (R)-1-(3-Nitrophenyl)propan-1-ol | (Predicted) High | (Predicted) High |

Kinetic Resolutions of Racemic Alcohols via Enzyme-Catalyzed Reactions

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. In the context of this compound, this involves the enantioselective acylation of a racemic mixture of 1-(3-nitrophenyl)propan-1-ol (B162483), where a lipase (B570770) preferentially acylates one enantiomer, leaving the other unreacted. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity.

The unreacted (R)-alcohol can then be separated from the acylated (S)-enantiomer. The choice of acyl donor and solvent significantly influences the efficiency and selectivity of the resolution. Vinyl acetate (B1210297) is a common acyl donor as the resulting vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.

| Lipase Source | Racemic Alcohol | Acyl Donor | Unreacted Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Alcohol |

| Candida antarctica Lipase B (Novozym 435) | 1-Phenylpropan-1-ol | Vinyl Acetate | (R)-1-Phenylpropan-1-ol | ~50 | >99 |

| Pseudomonas cepacia Lipase | 1-Phenylpropan-1-ol | Isopropenyl Acetate | (R)-1-Phenylpropan-1-ol | 48 | 98 |

| Candida rugosa Lipase | 1-(4-Chlorophenyl)ethanol | Vinyl Acetate | (R)-1-(4-Chlorophenyl)ethanol | 45 | 97 |

Enantioselective Solvolysis of Acetoacetic Acid Esters (e.g., of 1-(3-Nitrophenyl)propan-1-ol)

Another enzymatic approach involves the enantioselective solvolysis of a racemic acetoacetic acid ester of 1-(3-nitrophenyl)propan-1-ol. In this method, a lipase is used to selectively hydrolyze one of the enantiomeric esters, leading to the formation of the corresponding enantiopure alcohol and the unreacted ester. This method can offer advantages in terms of product separation, as the physical properties of the resulting alcohol and the remaining ester are significantly different. Lipases are known to catalyze the solvolytic cleavage of ester groups with high enantioselectivity.

| Enzyme | Substrate | Nucleophile | Product | Enantioselectivity (E) |

| Lipase | Racemic 1-(3-nitrophenyl)propyl acetoacetate | Water/Alcohol | This compound | Potentially High |

Asymmetric Organocatalytic and Metal-Catalyzed Syntheses

Asymmetric catalysis using small organic molecules (organocatalysis) or metal complexes provides powerful and versatile methods for the synthesis of enantiomerically pure compounds. These approaches offer high levels of stereocontrol and can often be performed under mild conditions.

Enantioselective Reduction of 1-(3-Nitrophenyl)propan-1-one

The enantioselective reduction of 1-(3-nitrophenyl)propan-1-one can be achieved using chiral catalysts in conjunction with a reducing agent. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS). nrochemistry.comwikipedia.orgresearchgate.netalfa-chemistry.comorganic-chemistry.org This method is known for its high enantioselectivity and predictability for a wide range of ketones. The stereochemical outcome is determined by the chirality of the proline-derived catalyst. For the synthesis of the (1R)-enantiomer, the (R)-CBS catalyst would be employed.

| Catalyst System | Ketone | Reducing Agent | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-Me-CBS / BH₃·SMe₂ | Acetophenone | BH₃·SMe₂ | (R)-1-Phenylethanol | 97 | 96 |

| (R)-Bu-CBS / Catecholborane | Propiophenone | Catecholborane | (R)-1-Phenylpropan-1-ol | 95 | 98 |

| Chiral Ruthenium Complex / H₂ | 1-(3-Nitrophenyl)propan-1-one | H₂ | This compound | (Predicted) High | (Predicted) High |

Asymmetric Addition Reactions to 3-Nitrobenzaldehyde (B41214)

An alternative strategy involves the asymmetric addition of an ethyl group to the prochiral aldehyde, 3-nitrobenzaldehyde. This can be accomplished using organometallic reagents in the presence of a chiral ligand or through organocatalytic methods.

A well-established method is the asymmetric addition of diethylzinc (B1219324) (Et₂Zn) to aldehydes, catalyzed by chiral amino alcohols or other ligands. yu.edu.jowikipedia.orgmdpi.combenthamopen.com The chiral ligand coordinates to the zinc atom, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde, leading to the formation of the desired enantiomer of the secondary alcohol.

Organocatalytic approaches can also be employed for the asymmetric addition of nucleophiles to aldehydes. For instance, chiral secondary amines can catalyze the addition of various carbon nucleophiles to α,β-unsaturated aldehydes, and similar principles can be applied to the development of systems for the direct, enantioselective ethylation of aromatic aldehydes.

| Catalyst/Ligand | Aldehyde | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (-)-DAIB | Benzaldehyde | Diethylzinc | (S)-1-Phenylpropan-1-ol | >95 | >98 |

| Chiral Diamine/Ti(OⁱPr)₄ | Benzaldehyde | Diethylzinc | (S)-1-Phenylpropan-1-ol | 78 | 93 yu.edu.jo |

| Chiral Pyrrolidine Derivative | 3-Nitrobenzaldehyde | Ethyl Nucleophile | This compound | (Predicted) Moderate to High | (Predicted) Moderate to High |

Chiral Ligand Design for Enantioselective Transformations

The cornerstone of producing a single enantiomer like this compound from its prochiral ketone precursor is the use of a chiral environment during the reduction step. This is most effectively achieved through the design and application of chiral ligands. These ligands coordinate to a metal or metalloid center (e.g., Boron, Ruthenium, Zinc) to form a chiral catalyst. nih.govwikipedia.orgacs.org This catalyst complex then interacts with the substrate, 1-(3-nitrophenyl)propan-1-one, in a way that sterically favors hydride attack on one face of the carbonyl group over the other, leading to an excess of one enantiomer of the alcohol.

Key principles in chiral ligand design for the enantioselective reduction of ketones include:

Structural Rigidity: Ligands that form rigid, well-defined complexes with the catalytic center are often more effective as they reduce the number of possible transition states, enhancing selectivity. Tridentate ligands, for instance, are considered more suitable than unidentate or bidentate ligands for this reason. nih.gov

Source of Chirality: Many successful ligands are derived from readily available, inexpensive chiral sources such as amino acids or naturally occurring terpenes like α-pinene. wikipedia.orguwindsor.ca For example, chiral amino alcohols are common precursors for oxazaborolidine catalysts used in Corey-Bakshi-Shibata (CBS) reductions. mdpi.com

Electronic and Steric Tuning: The electronic properties and steric bulk of the ligand can be modified to optimize both the reactivity and the enantioselectivity of the catalyst for a specific substrate.

Common classes of chiral ligands and their associated catalyst systems used for asymmetric ketone reduction are summarized in the table below.

| Catalyst System | Chiral Ligand Type | Stoichiometric Reductant | Key Features |

| Oxazaborolidines (CBS) | Chiral amino alcohols | Borane (BH₃) or Catecholborane | Widely used for reducing simple ketones with high enantioselectivity. wikipedia.orgmdpi.com |

| Chirally Modified Hydrides | Diols (e.g., BINOL), diamines, amino alcohols | Lithium Aluminium Hydride (LAH), Sodium Borohydride (NaBH₄) | Stoichiometric use of the chiral modifier is required. wikipedia.org |

| Transition Metal Catalysts | Chiral diamines, amino alcohols, phosphines (e.g., BINAP) | H₂, Formic Acid, Isopropanol (B130326) | Used in catalytic amounts for transfer hydrogenation, offering economic and environmental advantages. wikipedia.orgresearchgate.net |

| Chiral Zinc Catalysts | Chiral diamines or diimines | Polymethylhydrosiloxane (PMHS) | An inexpensive and stable system that can provide either (R) or (S) alcohols with good enantiomeric excess. acs.org |

Conventional Chemical Synthetic Routes and Stereocontrol Strategies

The synthesis of this compound is typically approached through the stereocontrolled reduction of its corresponding ketone. The synthesis of this ketone precursor itself requires a strategic application of classic electrophilic aromatic substitution reactions.

The conversion of the prochiral ketone, 1-(3-nitrophenyl)propan-1-one, into the chiral alcohol, this compound, is the critical stereochemistry-determining step. The primary method for achieving this is asymmetric reduction.

One of the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction , which employs a chiral oxazaborolidine catalyst in conjunction with a borane source. mdpi.com The catalyst, generated in situ from a chiral amino alcohol, coordinates with the borane and the ketone. This ternary complex forms a rigid, chair-like six-membered ring transition state. The stereochemical outcome is dictated by the steric interactions within this complex, which directs the hydride transfer from the borane to a specific face of the carbonyl, yielding the desired alcohol enantiomer with high enantiomeric excess (ee). uwindsor.camdpi.com

Another powerful technique is asymmetric transfer hydrogenation . This method often utilizes chiral ruthenium-diamine or rhodium complexes as catalysts and an easily handled hydrogen source like a formic acid/triethylamine mixture or isopropanol. wikipedia.orgresearchgate.net These reactions are highly efficient and can produce chiral alcohols with excellent yields and enantioselectivities. researchgate.net The choice between the (R)- or (S)-enantiomer of the product can often be controlled by selecting the corresponding (R,R)- or (S,S)-enantiomer of the chiral ligand.

The synthesis of the precursor ketone, 1-(3-nitrophenyl)propan-1-one, is efficiently achieved via a two-step sequence starting from benzene (B151609). chegg.comgauthmath.com

Friedel-Crafts Acylation: The first step is the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction introduces the propanoyl group to the benzene ring, forming 1-phenylpropan-1-one (also known as propiophenone). organic-chemistry.org Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of producing a deactivated product (the aryl ketone), which prevents further polysubstitution reactions. organic-chemistry.orglibretexts.org

Nitration: The second step is the nitration of the resulting 1-phenylpropan-1-one. This is achieved by treating the ketone with a mixture of concentrated nitric acid and concentrated sulfuric acid. The acyl group of the ketone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It also acts as a meta-director. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the meta position, yielding the desired precursor, 1-(3-nitrophenyl)propan-1-one. gauthmath.com

It is crucial to perform the synthesis in this specific order. The alternative route—nitrating benzene first to form nitrobenzene (B124822) and then attempting a Friedel-Crafts acylation—is not viable. The nitro group is a very strong deactivating group, which makes the aromatic ring too electron-poor to undergo Friedel-Crafts acylation. libretexts.org

Beyond the direct asymmetric reduction of the final ketone precursor, broader multi-step strategies can be employed to generate chiral intermediates that can be converted to the target molecule. researchgate.net These pathways offer alternative approaches that can provide high levels of stereocontrol.

One such approach is a chemo-enzymatic synthesis . In this strategy, a key stereoselective step is performed by an isolated enzyme or a whole-cell biocatalyst. researchgate.net For example, various microorganisms or plant cells contain alcohol dehydrogenases that can reduce ketones to chiral alcohols with exceptionally high enantioselectivity, often exceeding 99% ee. researchgate.net This method presents a green chemistry alternative, as it operates under mild conditions and avoids the use of heavy metal catalysts.

Furthermore, synthetic strategies can be designed around the creation of other valuable chiral building blocks, such as chiral vicinal amino alcohols (e.g., phenylpropanolamines), which share structural similarities. researchgate.net The methodologies developed for these related compounds, including asymmetric Strecker reactions or chiral aldol (B89426) reactions, can often be adapted for the synthesis of other chiral intermediates. researchgate.netnih.gov

Stereochemical Investigations and Chiral Recognition

Enantiomeric Purity Determination and Analysis Techniques

Ensuring the enantiomeric purity of (1R)-1-(3-nitrophenyl)propan-1-ol is a critical step in its synthesis and application. Several sophisticated analytical techniques are utilized for this purpose, each offering distinct advantages in separating and quantifying the enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone technique for the enantioseparation of chiral compounds. nih.govresearchgate.net These CSPs, often based on polysaccharides like cellulose (B213188) and amylose, create a chiral environment that allows for differential interaction with the enantiomers of an analyte. researchgate.net This differential interaction leads to different retention times for the (R) and (S) enantiomers, enabling their separation and quantification.

For compounds structurally similar to this compound, such as other nitrophenyl-containing alcohols, various polysaccharide-based CSPs have proven effective. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. For instance, a CHIRALPAK AD-RH column with a mobile phase of water-isopropanol-acetonitrile has been successfully used for the enantioseparation of a related compound. science.gov The versatility of these columns allows for their use in both normal-phase and reversed-phase modes, broadening the range of applicable solvents.

| Parameter | Value |

| Column | CHIRALPAK AD-RH |

| Dimensions | 150 x 4.6 mm, 5 µm particle size |

| Temperature | 45°C |

| Mobile Phase | Water-isopropanol-acetonitrile (40:50:10, v/v/v) |

| Detection | 312 nm |

| Run Time | 11 min |

| Resolution (Rs) | 2.3 |

| Selectivity (α) | 1.24 |

| Data derived from a study on a structurally related compound. science.gov |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns is another powerful method for enantiomeric separation. gcms.cz These columns typically incorporate a chiral stationary phase, often derivatized cyclodextrins, into a polysiloxane matrix. gcms.czsigmaaldrich.com The chiral cavities of the cyclodextrins allow for stereospecific interactions with the enantiomers, leading to their separation. gcms.cz

The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated β-cyclodextrin) and the column parameters are crucial for achieving baseline resolution of the enantiomers. gcms.czsigmaaldrich.com GC is particularly useful for volatile compounds and can often provide high-resolution separations without the need for derivatization. gcms.cz

| Column Type | Chiral Selector | Common Applications |

| β-DEX | Permethylated β-cyclodextrin | General purpose, alcohols, diols |

| γ-DEX | Permethylated γ-cyclodextrin | Larger molecules |

| General characteristics of chiral GC columns. gcms.czsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of chiral shift reagents (CSRs). bhu.ac.in These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of a chiral analyte. bhu.ac.in This formation of diastereomers results in separate signals in the NMR spectrum for each enantiomer, allowing for the determination of their relative concentrations and thus the enantiomeric excess.

A notable example of a chiral derivatizing agent used in NMR spectroscopy is axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA). acs.org This agent reacts with chiral alcohols to form diastereomeric esters, which can be distinguished by 19F NMR spectroscopy due to the different chemical environments of the trifluoromethyl groups. acs.orgacs.org

Diastereomeric Derivatization for Enantioseparation

An alternative approach to direct enantioseparation on a chiral stationary phase is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA). nih.gov These resulting diastereomers possess different physical properties and can be separated using standard, non-chiral chromatographic techniques like reversed-phase HPLC. nih.govresearchgate.net

For alcohols like this compound, various CDAs can be employed. For instance, (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate has been used to form thiourea (B124793) diastereomers with β-blockers, which are then separated by RP-HPLC. nih.gov Similarly, (1R,2R)- or (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol reagents have been utilized for the derivatization of carboxylic acids, forming diastereomeric amides that can be separated. researchgate.net The choice of CDA is critical and depends on the functional groups present in the analyte and the desired chromatographic separation.

Factors Influencing Enantioselectivity in Synthetic Reactions

The synthesis of enantiomerically pure this compound relies on enantioselective reactions where one enantiomer is preferentially formed over the other. Several factors can influence the degree of enantioselectivity in these reactions.

The choice of the chiral catalyst or auxiliary is paramount. The structure of the catalyst, including the metal center and the chiral ligand, dictates the three-dimensional environment of the reaction, thereby controlling the stereochemical outcome. For instance, in asymmetric Henry reactions to produce nitroaldols, the combination of a copper salt and a chiral ligand can lead to high enantiomeric excess. orgsyn.org

Reaction conditions also play a significant role. Temperature, solvent, and the concentration of reactants can all affect the enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess. The nature of the solvent can influence the conformation of the catalyst-substrate complex, thereby impacting the stereochemical course of the reaction.

| Factor | Influence on Enantioselectivity |

| Chiral Catalyst/Auxiliary | The structure of the ligand and metal center creates a chiral pocket that directs the approach of the substrate. |

| Temperature | Lower temperatures generally favor higher enantioselectivity by reducing the kinetic energy of the system and enhancing the energy difference between the diastereomeric transition states. |

| Solvent | The polarity and coordinating ability of the solvent can affect the solubility and conformation of the catalyst and reactants, influencing the stereochemical outcome. |

| Reactant Concentration | The concentration of reactants can impact the reaction kinetics and the formation of catalyst-substrate complexes, which in turn can affect enantioselectivity. |

Derivatives, Analogues, and Structural Modifications of 1r 1 3 Nitrophenyl Propan 1 Ol

Synthesis of Nitro-Reduced Amino Alcohol Derivatives

The reduction of the nitro group on the phenyl ring to an amino group is a common and significant transformation, yielding amino alcohol derivatives with different physicochemical properties and potential biological activities. These amino alcohols are valuable intermediates in the synthesis of various pharmaceutical compounds. google.com

One of the most effective methods for this reduction is catalytic hydrogenation. For instance, the nitro group can be selectively reduced to an amine using hydrogen gas in the presence of a palladium-on-carbon (H₂/Pd-C) catalyst in a solvent like methanol (B129727) at room temperature. This method is known for its high efficiency and quantitative conversion of the nitro group to an amine.

Another approach is electrochemical reduction. This method can be employed in an aqueous solution of sulfuric or hydrochloric acid within an electrochemical cell. google.com This process transforms the nitro alcohol into the corresponding amino alcohol. google.com The resulting amino alcohol solution can then be purified and concentrated. google.com

The general reaction for the synthesis of the amino alcohol derivative from (1R)-1-(3-nitrophenyl)propan-1-ol is as follows:

General Reaction for Nitro Group Reduction

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₂/Pd-C, Methanol, Room Temperature | (1R)-1-(3-Aminophenyl)propan-1-ol |

| This compound | Electrochemical Reduction (e.g., on a mercury or lead cathode) | (1R)-1-(3-Aminophenyl)propan-1-ol |

Halogenated and Alkylated Analogues

The introduction of halogen atoms or alkyl groups onto the aromatic ring or the alkyl side chain of this compound can significantly influence its properties.

Halogenated Analogues: Halogen substituents such as fluorine, chlorine, and bromine can be introduced at various positions on the phenyl ring. The synthesis of such analogues often involves starting from appropriately substituted benzaldehydes or other precursors. For example, the synthesis of halogenated derivatives can be achieved through multi-step reaction sequences that utilize halogenated starting materials. nih.gov

Alkylated Analogues: Alkylation can occur on the aromatic ring or the side chain. The introduction of alkyl groups, such as methyl or ethyl groups, can impact the molecule's lipophilicity and steric profile. The synthesis of these analogues can be accomplished using methods like Friedel-Crafts acylation followed by reduction, or by using alkyl-substituted starting materials. chegg.com

The following table provides examples of related halogenated and alkylated analogues and their general synthetic approaches.

Examples of Halogenated and Alkylated Analogues

| Analogue Type | Example Compound/Class | General Synthetic Approach |

|---|---|---|

| Halogenated | 1-(5-Fluorobenzo[b]thiophen-3-yl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | Synthesis from ketone derivatives. nih.gov |

| Halogenated | N-(4-Halophenethyl)normetazocine derivatives (e.g., fluoro, chloro, bromo) | Synthesized from the corresponding substituted phenethyl bromides. mdpi.com |

| Alkylated | 1-Aryl-5-alkyl pyrazole (B372694) derivatives | Synthesized from substituted aryl and alkyl precursors. google.com |

Ether and Ester Derivatives for Modified Reactivity

The hydroxyl group of this compound is a key site for derivatization to form ethers and esters. These modifications can alter the compound's reactivity, solubility, and pharmacokinetic properties.

Ether Derivatives: Etherification of the hydroxyl group can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. For example, the formation of an octyl ether derivative of a related nitrophenol has been documented. science.gov Such modifications can increase the lipophilicity of the parent compound.

Ester Derivatives: Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a base. The formation of ester derivatives can be a strategy to create prodrugs or to modify the compound's duration of action.

The following table illustrates the general reactions for the formation of ether and ester derivatives.

General Synthesis of Ether and Ester Derivatives

| Derivative Type | General Reaction |

|---|---|

| Ether | This compound + Alkyl Halide (R-X) + Base → (1R)-1-(3-Nitrophenyl)-1-alkoxypropane + HX |

| Ester | This compound + Carboxylic Acid (R-COOH) + Acid Catalyst ⇌ (1R)-1-Acyloxy-1-(3-nitrophenyl)propane + H₂O |

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies have focused on the impact of substituents on the aromatic ring and modifications of the propyl side chain.

The nature and position of substituents on the aromatic ring can have a profound effect on the biological activity of these compounds.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring can modulate the electronic properties of the molecule, which in turn can affect its interaction with biological targets. libretexts.org For example, in a series of N-phenethylnormetazocine derivatives, which share a substituted phenylalkyl structure, the position of substituents was found to be critical for their potency as mu-opioid receptor (MOR) agonists. mdpi.com Generally, para-substituted compounds showed higher potency than their ortho- or meta-substituted counterparts. mdpi.com However, there are exceptions, as a meta-fluoro analog was found to be more potent than the para-fluoro analog. mdpi.com

The following table summarizes the observed effects of different aromatic substituents on the activity of related compounds.

Impact of Aromatic Substituents on Biological Activity of Related Compounds

| Substituent | Position | Observed Effect on Activity |

|---|---|---|

| Nitro (NO₂) | Para | Subnanomolar MOR affinity, indicating high potency. mdpi.com |

| Trifluoromethyl (CF₃) | Para | Less potent than bromo, chloro, or nitro substituted compounds. mdpi.com |

| Bromo (Br) | Para | Subnanomolar MOR affinity, indicating high potency. mdpi.com |

| Chloro (Cl) | Para | Subnanomolar MOR affinity, indicating high potency. mdpi.com |

| Fluoro (F) | Meta | More potent than the para-fluoro analog. mdpi.com |

| Dichloro | 2,4- or 2,6- | Reduced potency compared to monochloro compounds. mdpi.com |

Modifications to the propyl group, including its length and stereochemistry, are also key determinants of biological activity.

Alkyl Chain Length: Studies on related compounds have shown that the length of the alkyl chain can significantly impact activity. For example, in a series of arylpropyl sulfonamide analogues, compounds with longer alkyl chains (C₁₁-C₁₃) exhibited more potent cytotoxic activity compared to those with shorter alkyl chains. koreamed.org Similarly, for N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbon atoms displayed the highest bactericidal effects against MRSA. chemrxiv.org

Stereochemistry: The stereochemistry at the chiral centers of the propyl group is also critical. In the same study on arylpropyl sulfonamides, compounds with a (1R, 2R) configuration showed greater cytotoxic activity than their corresponding stereoisomers. koreamed.org This highlights the importance of a specific three-dimensional arrangement for optimal interaction with the biological target. The stereochemistry of related compounds has been shown to play a modulating role in their inhibitory activity. nih.gov

The table below summarizes the influence of the propyl group's characteristics on the activity of related compounds.

Influence of Propyl Group Modifications on Biological Activity of Related Compounds

| Modification | Observation |

|---|---|

| Alkyl Chain Length | |

| Longer Alkyl Chains (C₁₁-C₁₃) | More potent cytotoxic activity in arylpropyl sulfonamides. koreamed.org |

| Longer Alkyl Chains (C₁₂-C₁₆) | Highest bactericidal effects in N-alkylmorpholine derivatives. chemrxiv.org |

| Shorter Alkyl Chains (< C₅) | Inactive against MRSA in N-alkylmorpholine derivatives. chemrxiv.org |

| Stereochemistry | |

| (1R, 2R) Configuration | More potent cytotoxic activity in arylpropyl sulfonamides. koreamed.org |

| Stereoisomers | Can have significantly different inhibitory activities. nih.gov |

Mechanistic and Theoretical Studies

Reaction Mechanism Elucidation in Synthesis Pathways

The synthesis of the enantiomerically pure (1R)-1-(3-nitrophenyl)propan-1-ol is primarily achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(3-nitrophenyl)propan-1-one. The mechanism of this transformation is central to establishing the desired stereochemistry at the carbinol center. Both biocatalytic and chemocatalytic routes are employed, with the core principle being the facial-selective delivery of a hydride to the carbonyl group.

In biocatalytic approaches, enzymes such as ketoreductases from various microbial sources are utilized. Studies on the asymmetric reduction of analogous aromatic ketones have shown that whole cells of marine-derived fungi can be effective biocatalysts. nih.gov The reaction mechanism within the enzyme's active site is highly specific. The ketone substrate, 1-(3-nitrophenyl)propan-1-one, is positioned in a chiral pocket where amino acid residues orient the molecule. An electron-withdrawing group, such as the nitro group on the phenyl ring, can play a significant role in the proper orientation of the ketone within the active site. nih.gov A cofactor, typically NADPH or NADH, delivers a hydride ion (H⁻) to one specific face (in this case, the Re-face) of the carbonyl carbon, while a proton is supplied to the carbonyl oxygen, often by an acidic residue like tyrosine, resulting in the formation of the (R)-alcohol with high enantiomeric excess. nih.gov

Chemical methods often rely on chiral catalysts. This can involve the use of a stoichiometric chiral reducing agent or, more commonly, a catalytic amount of a chiral complex. For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium complex in the presence of a hydrogen source like isopropanol (B130326) or formic acid is a well-established method. The mechanism involves the formation of a chiral metal-hydride species. The ketone coordinates to the metal center, and the chiral ligands dictate the stereochemical pathway of the hydride transfer from the metal to the carbonyl carbon, leading to the preferential formation of the (R)-enantiomer. Substrate-controlled reductions, where existing chirality in a molecule directs the outcome of further reductions, also provide mechanistic insights into achieving stereoselectivity. bham.ac.uk

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for predicting and understanding the behavior of this compound at a molecular level. These theoretical studies provide insights that are complementary to experimental findings.

While specific DFT studies focused exclusively on this compound are not widely published, the methodology is routinely applied to analogous molecules to elucidate their structural and electronic properties. researchgate.netphyschemres.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the molecule's lowest energy conformation. physchemres.org

These calculations provide precise data on:

Geometric Parameters: Optimized bond lengths, bond angles, and dihedral angles. For this molecule, this would include the orientation of the hydroxyl and ethyl groups relative to the nitrophenyl ring.

Electronic Properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich (e.g., nitro and hydroxyl oxygens) and electron-poor (e.g., hydroxyl proton, aromatic protons) regions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For nitrophenols, this analysis helps in understanding charge transfer interactions within the molecule. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. mdpi.comresearchgate.net By simulating the atomic motions over time based on a chosen force field, MD can reveal the dynamic behavior of the molecule in different environments.

For this compound, MD simulations would be used to:

Identify Stable Conformers: By sampling the potential energy surface, MD can identify low-energy, stable conformations and the energy barriers between them.

Analyze Intramolecular Interactions: The simulations can track the formation and breaking of transient intramolecular hydrogen bonds, for example, between the hydroxyl proton and an oxygen of the nitro group.

Study Solvent Effects: Running simulations in an explicit solvent (e.g., water) allows for the analysis of how solvent molecules arrange around the solute and influence its conformation through intermolecular hydrogen bonding.

The stability of protein-ligand complexes involving similar molecules has been evaluated using MD simulations by monitoring properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory. mdpi.com

QSAR aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chiral compounds like this compound, where enantiomers can have vastly different biological effects, standard QSAR approaches are often inadequate.

The development of predictive QSAR models for chiral molecules requires specialized descriptors that can quantify stereochemistry: ijpras.com

Chirality Descriptors: Traditional 2D topological descriptors cannot distinguish between enantiomers. Therefore, specific chirality-sensitive descriptors, which are derived from the molecular graph but include information about atomic arrangement in 3D space, are necessary. acs.orgnih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) use 3D grid-based fields (steric and electrostatic) to represent the molecule. These methods inherently account for stereochemistry but require a robust molecular alignment, which can be challenging for flexible molecules. researchgate.net

A hypothetical QSAR study involving this compound and its analogs would correlate these advanced descriptors with a measured biological activity (e.g., IC₅₀) to create a predictive model for designing new, more potent compounds.

Non-covalent interactions play a crucial role in determining the three-dimensional structure and stability of molecules. NCI analysis, particularly using the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize these weak interactions. researchgate.net

The NCI plot is generated by plotting the RDG against the electron density (ρ) multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. This allows for the differentiation of:

Strong Attractive Interactions (Hydrogen Bonds): Appear as distinct spikes at negative sign(λ₂)ρ values.

Weak Attractive Interactions (van der Waals forces): Appear as broad regions around sign(λ₂)ρ ≈ 0.

Strong Repulsive Interactions (Steric Clashes): Appear as spikes at positive sign(λ₂)ρ values.

For this compound, NCI analysis could be used to visualize and confirm the presence of an intramolecular hydrogen bond between the hydroxyl group and the nitro group, as well as weaker C-H···O or C-H···π interactions that contribute to the stability of its preferred conformation. physchemres.org

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, MS)

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The data for the racemic mixture is representative of the individual enantiomer. nih.gov

Infrared (IR) Spectroscopy The IR spectrum provides evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100 | C-H stretch | Aromatic C-H |

| ~2970 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch | Nitro (-NO₂) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1100 | C-O stretch | Secondary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy confirm the carbon skeleton and the electronic environment of the protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the ethyl protons, the methine proton, the hydroxyl proton, and the four aromatic protons. pressbooks.pub The ¹³C NMR spectrum for 1-(3-nitrophenyl)propan-1-ol (B162483) shows the expected nine distinct carbon signals. nih.gov

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For 1-(3-nitrophenyl)propan-1-ol, the molecular formula is C₉H₁₁NO₃ with a molecular weight of 181.19 g/mol . nih.gov

The electron ionization (EI) mass spectrum would be expected to show:

A molecular ion peak [M]⁺ at m/z = 181.

A prominent peak at m/z = 163, corresponding to the loss of water [M-H₂O]⁺.

A peak at m/z = 152, corresponding to the loss of an ethyl group [M-C₂H₅]⁺.

Other fragments corresponding to the cleavage of the nitrophenyl moiety.

The table below shows predicted mass-to-charge ratios for various adducts in electrospray ionization.

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M-H]⁻ | 180.06662 |

| [M+H-H₂O]⁺ | 164.07116 |

Biological Activity Investigations in Vitro and Mechanistic Focus

In Vitro Cytotoxicity Studies on Cell Lines

The potential of (1R)-1-(3-nitrophenyl)propan-1-ol and its analogs to inhibit the growth of cancer cells and induce cell death has been explored through various in vitro studies.

Assessment of Antiproliferative Effects

Research has demonstrated that derivatives and analogs of 1,3-aminoalcohols and related structures exhibit significant antiproliferative activity against a range of human cancer cell lines. For instance, studies on novel heterocyclic structures derived from aminoalcohols, such as 2,4-diaminopyrimidines, have shown potent inhibitory effects on the growth of cancer cells. researchgate.net Specifically, certain diaminopyrimidine derivatives displayed stronger antiproliferative activities against HeLa, SiHa, MDA-MB-231, MCF-7, and A2780 human cancer cell lines when compared to the positive control, cisplatin. researchgate.net One particular compound was found to be highly selective in inhibiting HeLa cell proliferation, with cancer cell growth inhibition values exceeding 95%. researchgate.net

Furthermore, the cytotoxic effects of β-aryl-β-mercapto ketones bearing piperidinylethoxy or morpholinylethoxy groups, which share structural similarities, were evaluated against MCF-7 human ER-positive breast cancer cell lines. The results indicated that these compounds possessed high cytotoxic activity, in some cases exceeding that of the reference drug Tamoxifen. nih.gov

Induction of Apoptosis Pathways (e.g., through ceramide modulation)

The mechanism of action for the cytotoxic effects of related compounds often involves the induction of apoptosis. Ceramide, a bioactive sphingolipid, is a key mediator of apoptosis, and its intracellular accumulation can lead to programmed cell death. koreamed.orgsemanticscholar.org Aromatic analogs of ceramide, such as B13, which is structurally related to the compound of interest, are known to inhibit ceramidase, an enzyme that metabolizes ceramide. semanticscholar.orgsemanticscholar.org This inhibition leads to an increase in endogenous ceramide levels, thereby inducing apoptosis in various cancer cell lines, including leukemia, colon, and prostate cancer cells. semanticscholar.org

Studies on ceramide analogs have shown they can suppress acid ceramidase activity, leading to elevated endogenous ceramide levels, which in turn suppresses proliferation and induces apoptosis in human keratinocytes and melanoma cells. nih.gov The apoptotic function of ceramide suggests that ceramide analogs could be a promising avenue for the development of new cancer treatments. preprints.org

Antimicrobial Properties (In Vitro)

The potential of this compound and related compounds as antimicrobial agents has been investigated against a variety of bacterial and fungal strains.

Antibacterial Activity Against Specific Strains

Chalcones containing a 3-nitrophenyl group have been synthesized and screened for their antibacterial properties. These compounds have demonstrated activity against various bacterial strains. researchgate.net For example, novel 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, with some complexes exhibiting greater activity than standard antibacterial drugs. mdpi.com

Additionally, various other heterocyclic compounds incorporating a nitrophenyl moiety have been reported to possess antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov

Antifungal Activity Studies

The antifungal potential of related compounds has also been a subject of investigation. For instance, pyridine (B92270) derivatives containing a 3-nitrobenzaldehyde (B41214) component have been synthesized and shown to exhibit good to excellent antimicrobial activities, including antifungal effects, when compared to standard drugs like Ketoconazole. mdpi.com

Enzyme Inhibition and Modulation Studies

The ability of this compound and its analogs to inhibit or modulate the activity of specific enzymes is a key area of mechanistic investigation. As previously mentioned, a significant focus has been on the inhibition of acid ceramidase. nih.govresearchgate.net By blocking this enzyme, these compounds can increase the intracellular concentration of ceramide, a pro-apoptotic lipid. mdpi.com This mechanism is central to their anticancer effects.

Furthermore, research into indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune modulation, has identified related propanol (B110389) analogs as potential modulators of its function. nih.gov While not directly studying this compound, this line of research suggests that compounds with this core structure may have broader enzyme-inhibitory activities.

Interactions with Specific Enzymes in Biochemical Pathways

The interaction of this compound with enzymes, particularly alcohol dehydrogenases (ADHs), is of significant interest. ADHs are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. The metabolism of nitro-substituted alcohols, such as 3-nitropropanol (B1196422), by alcohol dehydrogenase has been documented, suggesting that this compound can also serve as a substrate for this enzyme class. nih.gov The presence of the nitro group on the phenyl ring can influence the electronic properties of the molecule, thereby affecting its binding and turnover rate within the enzyme's active site.

In studies on related nitro-compounds, it was observed that the metabolism of 3-nitropropanol to 3-nitropropionic acid is suppressed by inhibitors of alcohol dehydrogenase, such as ethanol (B145695) and 4-methylpyrazole. nih.gov This highlights the crucial role of ADH in the initial oxidative step of the metabolic pathway for such nitroalcohols. While direct studies on the specific ADHs that metabolize this compound are not extensively detailed in the public domain, the general activity of ADHs on similar structures provides a strong indication of this interaction.

Furthermore, the enzymatic landscape for the transformation of such alcohols is not limited to ADHs. Promiscuous activities of other enzymes, such as reductive aminases which can exhibit alcohol dehydrogenase activity, have been reported. frontiersin.org This enzymatic promiscuity expands the range of biocatalysts that could potentially interact with and transform this compound. The biotransformation of structurally related compounds by whole-cell systems, such as Botrytis cinerea, has also been shown to involve oxidation reactions like hydroxylations, pointing to a broader spectrum of enzymes that can act on phenylpropanol derivatives. researchgate.net

Role as a Prochiral Alcohol in Enzymatic Oxidations

This compound is a prochiral alcohol, meaning it can be selectively oxidized to a single enantiomer of a chiral product. This property makes it a valuable substrate for studying the enantioselectivity of various enzymes, particularly oxidoreductases. The enzymatic oxidation of a racemic mixture of a secondary alcohol can proceed via kinetic resolution, where one enantiomer is preferentially oxidized, leaving the other enantiomer in high enantiomeric excess.

While much of the research on the enzymatic resolution of similar secondary alcohols has focused on lipase-catalyzed acylation, the use of oxidoreductases for the enantioselective oxidation of such compounds is a key area of biocatalysis. nih.govdiva-portal.orgnih.govresearchgate.net For instance, microorganisms like Candida parapsilosis are known to contain oxidoreductases capable of the regio- and enantioselective oxidation of diols, which share structural similarities with phenylpropanols. rsc.org

The enzymatic oxidation of this compound would yield 3'-nitropropiophenone. The stereoselectivity of this reaction is determined by the specific enzyme used. An enzyme that preferentially oxidizes the (R)-enantiomer would lead to the accumulation of the (S)-enantiomer, and vice versa. The efficiency of such a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

The table below summarizes the types of enzymes and their applications in the transformation of secondary alcohols, which is relevant to the potential enzymatic oxidation of this compound.

| Enzyme Class | Enzyme Source/Type | Substrate Type | Transformation Type | Relevance to this compound |

| Oxidoreductases | Alcohol Dehydrogenase (ADH) | Primary and Secondary Alcohols | Oxidation | Potential for direct oxidation to the corresponding ketone. nih.gov |

| Oxidoreductases from Candida parapsilosis | Diols | Regio- and Enantioselective Oxidation | Demonstrates the capability of microbial enzymes for selective oxidation of similar structures. rsc.org | |

| Reductive Aminase (promiscuous activity) | Alcohols | Oxidation | Expands the scope of potential biocatalysts. frontiersin.org | |

| Hydrolases | Lipase (B570770) (e.g., from Pseudomonas fluorescens) | Secondary Alcohols | Enantioselective Acylation (Kinetic Resolution) | While not an oxidation, it is a common method for resolving racemic mixtures of similar alcohols. nih.gov |

Applications in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric catalysis, the development of effective chiral ligands is crucial for controlling the stereochemical outcome of a reaction. Chiral ligands, often in complex with a metal center, create a chiral environment that favors the formation of one enantiomer of the product over the other. While direct applications of (1R)-1-(3-nitrophenyl)propan-1-ol as a chiral ligand are not extensively documented in the provided research, its structural motifs are characteristic of those found in successful ligands.

Compounds similar in structure, such as β-amino alcohols, are known to be effective catalysts. acs.org For instance, ephedrine-based ligands have been successfully used in asymmetric additions of organozinc reagents to aldehydes and in Henry reactions. acs.orgnih.gov These ligands create a chiral environment that directs the approach of the reactants, leading to high enantioselectivity. nih.gov The development of chiral phenanthroline derivatives for asymmetric catalysis also highlights the importance of rigid, well-defined chiral scaffolds. researchgate.net Given its defined stereocenter and the presence of hydroxyl and nitrophenyl groups, this compound possesses the potential to be modified into a bidentate or tridentate ligand for metal-catalyzed asymmetric reactions. The nitro group could be reduced to an amine, creating a chiral amino alcohol, a common class of privileged ligands. google.com

Building Block for Complex Molecules and Pharmaceutical Intermediates

The primary and most significant application of the enantiomer, (S)-1-(3-nitrophenyl)propan-1-ol, is as a key chiral building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). researchgate.net Chiral building blocks are essential starting materials that introduce a specific stereocenter into a target molecule, which is critical for its biological activity. bldpharm.comdapinpharma.com

A prominent example is the use of (S)-1-(3-nitrophenyl)propanol in the large-scale synthesis of Tipranavir, an anti-HIV protease inhibitor. researchgate.netuni-graz.at The synthesis employs a biocatalytic kinetic resolution of racemic 1-(3-nitrophenyl)propanol. In this process, a lipase (B570770) enzyme, specifically Amano P30 lipase from Burkholderia cepacia, selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. researchgate.netuni-graz.at This chemoenzymatic method provides the (S)-alcohol with high enantiomeric purity (>98% e.e.) and a yield approaching the theoretical maximum of 50%. researchgate.netuni-graz.at This biocatalytic approach was found to be more efficient than resolution via preparative chiral column chromatography. researchgate.netuni-graz.at

The versatility of this structural motif is further underscored by its role in the synthesis of other complex molecules. For instance, the related compound (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one is a crucial intermediate in the synthesis of the analgesic drug Tapentadol. google.com The presence of the nitrophenyl group allows for further functionalization, most commonly the reduction of the nitro group to an amine, which opens up a wide array of subsequent chemical transformations.

Research Findings: Biocatalytic Resolution of 1-(3-nitrophenyl)propan-1-ol (B162483)

| Objective | Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield | Application | Source |

|---|---|---|---|---|---|---|---|

| Synthesis of Chiral Building Block | Racemic 1-(3-nitrophenyl)propanol | Amano P30 Lipase from Burkholderia cepacia | (S)-1-(3-nitrophenyl)propanol | >98% | ~50% | Intermediate for Tipranavir (anti-HIV drug) | researchgate.netuni-graz.at |

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. kit.edupitt.edu The synthesis of these ring systems often relies on versatile precursors that can undergo cyclization reactions. rsc.orgmdpi.com this compound is a promising precursor for such syntheses due to its functional groups.

The most straightforward transformation is the reduction of the aromatic nitro group to a primary amine, yielding (1R)-1-(3-aminophenyl)propan-1-ol. This amino alcohol is a bifunctional molecule that can participate in various cyclization strategies. For example, the amino group can act as a nucleophile to form a new ring by reacting with an electrophilic center introduced elsewhere in the molecule or from another reagent. The hydroxyl group can be converted into a good leaving group or used as a handle for further modifications, facilitating intramolecular cyclization reactions to form heterocycles like quinolines or indoles. kit.edu While specific, direct cyclizations starting from this compound are not detailed in the provided search results, the fundamental reactivity of its derivative, the corresponding amino alcohol, makes it a logical and valuable starting point for the synthesis of diverse nitrogen-containing heterocyclic scaffolds. organic-chemistry.org

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts for (1R)-1-(3-Nitrophenyl)propan-1-ol Synthesis

The synthesis of enantiomerically pure alcohols is a critical challenge in pharmaceutical manufacturing. Biocatalysis, utilizing enzymes for organic synthesis, has emerged as a powerful and sustainable alternative to traditional chemical methods. acs.orgresearchgate.net Enzymes offer high stereoselectivity, operate under mild reaction conditions, and are biodegradable, aligning with the principles of green chemistry. acs.orgunimi.it

Future research is heavily focused on the discovery and engineering of novel biocatalysts, particularly alcohol dehydrogenases (ADHs), for the asymmetric reduction of the prochiral ketone, 1-(3-nitrophenyl)propan-1-one, to produce this compound. The development of robust enzymes with high substrate tolerance, excellent enantioselectivity, and stability under industrial process conditions is a key objective. acs.org Techniques like directed evolution and metagenomic screening are being employed to identify and tailor enzymes for this specific transformation. researchgate.netucl.ac.uk For instance, research has demonstrated the use of Amano P30 lipase (B570770) from Burkholderia cepacia for the kinetic resolution of the corresponding racemic alcohol, yielding the (S)-enantiomer with high enantiomeric excess. researchgate.net The development of complementary enzymes that can directly produce the (R)-enantiomer with high yield and purity remains an active area of investigation.

Table 1: Examples of Biocatalysts in Chiral Alcohol Synthesis

| Biocatalyst Type | Application | Key Advantages |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | High stereoselectivity, mild reaction conditions |

| Lipases | Kinetic resolution of racemic alcohols | Enantioselective acylation/hydrolysis |

| Whole-cell systems (e.g., Daucus carota) | Reduction of ketones | Natural cofactor recycling, broad substrate compatibility. researchgate.net |

Exploration of New Chemical Transformations Utilizing the Compound

The synthetic utility of this compound extends beyond its role as a simple intermediate. The hydroxyl and nitro functional groups provide reactive handles for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential biological activities.

Future research will likely explore new reactions that leverage the unique stereochemistry and electronic properties of this compound. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl group can be derivatized to form ethers, esters, or other functional groups, or it can be used to direct subsequent reactions. acs.org The development of novel catalytic systems for these transformations, including those that are more environmentally benign, is a key area of interest. For instance, catalyst-free Henry reactions have been reported for the synthesis of related β-nitro alcohols, highlighting a move towards more sustainable synthetic protocols. thieme-connect.com

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net These methods can provide valuable insights into the structure, properties, and reactivity of molecules, as well as the mechanisms of chemical and biochemical reactions. chemrevlett.com

In the context of this compound, advanced computational approaches can be used to:

Predict the enantioselectivity of biocatalysts: Molecular docking and molecular dynamics simulations can be used to model the interaction between the substrate and the active site of an enzyme, helping to rationalize and predict the stereochemical outcome of a reaction. lookchem.com

Design novel catalysts: Computational methods can aid in the design of new catalysts, both enzymatic and chemical, with improved activity and selectivity for the synthesis of this compound and its derivatives.

Elucidate reaction mechanisms: Quantum mechanical calculations can be used to investigate the mechanisms of chemical transformations involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity.

Predict the properties of new derivatives: Structure-activity relationship (SAR) studies, often guided by computational predictions, can help in the design of new molecules with desired biological activities. chemrevlett.com

The integration of machine learning and artificial intelligence with these computational methods is expected to further accelerate the discovery and development of new synthetic routes and applications for this compound. arxiv.org

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. nih.govsioc-journal.cnmdpi.com This technology is particularly well-suited for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). polimi.it

The adoption of flow chemistry aligns with the broader goals of green and sustainable chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources. unimi.itbeilstein-journals.org By combining the benefits of biocatalysis with the advantages of flow chemistry, it will be possible to develop highly efficient, environmentally friendly, and economically viable processes for the synthesis of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for preparing (1R)-1-(3-nitrophenyl)propan-1-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves the enantioselective reduction of 1-(3-nitrophenyl)propan-1-one. A common approach employs chiral catalysts, such as (R)-BINAP-ruthenium complexes, to achieve high enantiomeric excess (e.e.). For example:

- Catalytic Hydrogenation : Use of H₂ gas with palladium on carbon (Pd/C) or asymmetric catalysts under controlled pressure (1–3 atm) and temperature (25–50°C) in ethanol or THF .

- Borohydride Reduction : Sodium borohydride (NaBH₄) with chiral ligands like (R)-CBS (Corey-Bakshi-Shibata) in aprotic solvents (e.g., THF) at –20°C to 0°C .

- Key Variables : Solvent polarity, temperature, and catalyst loading significantly impact reaction kinetics and stereoselectivity.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times distinguish enantiomers .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (1R)-enantiomer (e.g., +25° to +30° in chloroform) .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related alcohols in crystallography studies .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (e.e.) in the asymmetric synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINOL, Salen) with transition metals (Ru, Rh) to identify optimal enantioselectivity .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving e.e. by 10–15% .

- Additives : Use chiral amines (e.g., sparteine) to stabilize transition states, reducing racemization .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-verify NMR (¹H/¹³C), IR, and mass spectrometry data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level) .

- Dynamic NMR Analysis : Probe conformational flexibility at variable temperatures (e.g., 25–60°C) to explain peak splitting anomalies .

- Crystallographic Refinement : Compare experimental X-ray structures with computational models to identify steric or electronic discrepancies .

Q. What role does the nitro group play in the biological or catalytic activity of this compound derivatives?

- Methodological Answer :

- Pharmacophore Studies : The nitro group enhances electron-withdrawing effects, influencing binding affinity in enzyme inhibition assays (e.g., cytochrome P450) .

- Redox Activity : Electrochemical studies (cyclic voltammetry) reveal nitro-to-amine reduction potential (–0.8 V vs. SCE), suggesting utility in prodrug design .

- Steric Effects : Molecular docking simulations show nitro substituents alter binding pocket interactions in receptor-ligand studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.